molecular formula C11H14ClF2N3 B1481043 4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine CAS No. 2098091-68-8

4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine

Cat. No.: B1481043
CAS No.: 2098091-68-8
M. Wt: 261.7 g/mol
InChI Key: DFJIHAZWPLTZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C11H14ClF2N3. It has a molecular weight of 261.7 g/mol . This compound is part of the pyrimidine family, which is a class of compounds that are ubiquitous in many alkaloid natural products and drug candidates .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³, a boiling point of 207.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C. Its enthalpy of vaporization is 42.5±3.0 kJ/mol, and it has a flash point of 79.1±25.9 °C . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

  • Synthesis and Antibacterial Activity : Various piperidine containing pyrimidine compounds, synthesized through microwave-assisted methods, have been evaluated for their antibacterial activity. This includes studies on the synthesis and antimicrobial activity of certain piperidinomethylamino-4-phenyl-pyrimidines, highlighting their potential as antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010); (Imran, Alam, & Abida, 2016).

  • Antimicrobial Activity of Thiazolopyridines : Studies on the antimicrobial activity of fluorinated thiazolo[3,2-a]pyridines and thiazolo[2′,3′:1,6]pyrido[2,3-d]pyrimidines, which often include piperidine derivatives, have been conducted, suggesting their effectiveness against various microbial strains (El-Maghraby, Ali, Ahmed, & El-Gaby, 2002).

Anticonvulsant and Analgesic Activities

  • Structural and Electronic Properties : The structural and electronic properties of anticonvulsant drugs, including those with piperidine and pyrimidine moieties, have been explored, indicating their potential application in treating conditions like epilepsy (Georges, Vercauteren, Evrard, & Durant, 1989).

  • Analgesic and Antiparkinsonian Activities : Thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, which may include similar piperidine structures, have shown significant analgesic and antiparkinsonian activities in pharmacological screenings (Amr, Maigali, & Abdulla, 2008).

Miscellaneous Applications

  • Synthesis and Characterization : The synthesis of compounds like 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, has been documented, illustrating the varied synthetic applications of piperidine derivatives in medicinal chemistry (Li, 2012).

  • Corrosion Inhibition : Piperidine derivatives have also been investigated for their potential in inhibiting the corrosion of iron, highlighting a novel application outside of biomedicine (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Properties

IUPAC Name

4-chloro-6-[3-(1,1-difluoroethyl)piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClF2N3/c1-11(13,14)8-3-2-4-17(6-8)10-5-9(12)15-7-16-10/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJIHAZWPLTZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2=CC(=NC=N2)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.